![molecular formula C11H13Cl4NO B14430758 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol CAS No. 82147-12-4](/img/structure/B14430758.png)
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol is an organic compound characterized by the presence of four chlorine atoms and a diethylamino group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol typically involves the chlorination of a phenol derivative followed by the introduction of the diethylamino group. One common method is as follows:
Chlorination: The phenol derivative is subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride. This step introduces the chlorine atoms at the 2, 3, 4, and 5 positions of the phenol ring.
Aminomethylation: The chlorinated phenol is then reacted with diethylamine in the presence of a suitable catalyst, such as formaldehyde, to introduce the diethylamino group at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of the phenol derivative are chlorinated using industrial chlorination equipment.
Large-Scale Aminomethylation: The chlorinated product is then subjected to aminomethylation using diethylamine and formaldehyde in industrial reactors.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the phenol ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dechlorinated phenol derivatives.
Substitution Products: Phenol derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and diethylamino group play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of microbial growth or modulation of biochemical pathways in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrachlorophenol: Lacks the diethylamino group, making it less versatile in certain applications.
2,3,4,5-Tetrachloro-6-methylphenol: Contains a methyl group instead of the diethylamino group, resulting in different chemical properties.
2,3,4,5-Tetrachloro-6-aminomethylphenol: Contains an aminomethyl group, which may have different reactivity compared to the diethylamino group.
Uniqueness
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol is unique due to the presence of both the diethylamino group and multiple chlorine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
82147-12-4 |
|---|---|
Molekularformel |
C11H13Cl4NO |
Molekulargewicht |
317.0 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H13Cl4NO/c1-3-16(4-2)5-6-7(12)8(13)9(14)10(15)11(6)17/h17H,3-5H2,1-2H3 |
InChI-Schlüssel |
GHVPZCDUFVSLTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)


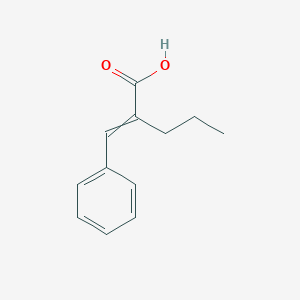
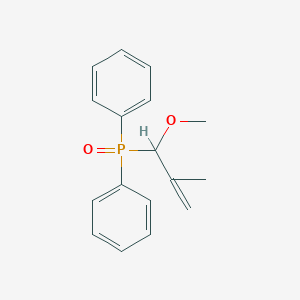
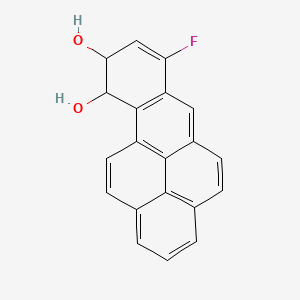
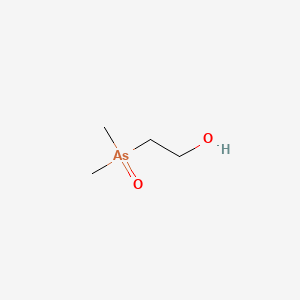
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
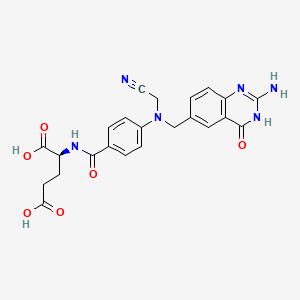
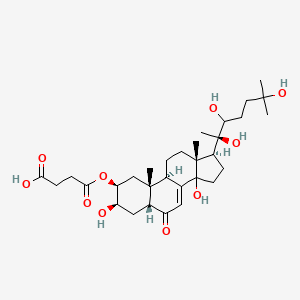
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)


